[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone
Description
The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone features a methanone core bridging two heterocyclic moieties: a 4-(1H-benzimidazol-2-yl)piperidine and a 5-(furan-2-yl)-1H-pyrazole. This structure combines a benzimidazole ring (known for intercalation and hydrogen bonding in biological systems) with a furan-substituted pyrazole (imparting aromatic and electronic diversity).
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C20H19N5O2/c26-20(17-12-16(23-24-17)18-6-3-11-27-18)25-9-7-13(8-10-25)19-21-14-4-1-2-5-15(14)22-19/h1-6,11-13H,7-10H2,(H,21,22)(H,23,24) |
InChI Key |
QUHGBKUGRLEERH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=NNC(=C4)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with piperidine and furan derivatives under controlled conditions. The reactions often require catalysts, specific solvents, and precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow chemistry. These methods enhance reaction efficiency and yield while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole and pyrazole moieties, potentially altering their electronic properties and biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl, aryl, or sulfonyl groups .
Scientific Research Applications
Recent studies have highlighted the biological activities of compounds with similar structures, indicating that [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone may possess significant pharmacological properties.
Anticancer Activity
Research has shown that derivatives of benzimidazole and pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated high cytotoxicity against leukemia cell lines such as K562, U937, HL60, Jurkat, and U266 .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 | 5.0 |
| Compound B | U937 | 4.5 |
| Compound C | HL60 | 6.0 |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been evaluated for their activity against bacterial strains, showing promising results.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 10 µg/mL |
| Compound F | P. aeruginosa | 15 µg/mL |
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar compounds:
Case Study 1: Synthesis of Benzimidazole Derivatives
A study synthesized various benzimidazole derivatives linked to piperidine and evaluated their anticancer activity against multiple cell lines. The findings indicated that specific substitutions significantly enhanced cytotoxicity, suggesting a structure–activity relationship .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that certain modifications improved efficacy against resistant bacterial strains. The results support the potential use of these compounds in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Implications
- Benzimidazole vs. Imidazole/Thiophene: The benzimidazole group in the target compound distinguishes it from analogs like 4-(2-cyclopropyl-5-methyl-1H-imidazol-1-yl)piperidin-1-ylmethanone (imidazole substituent) and 1-[5-(4-hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone (thiophene instead of furan) . Benzimidazole’s planar, aromatic structure may enhance DNA/RNA binding compared to smaller heterocycles.
- Furan vs. Other Aromatic Groups : The furan ring in the target compound provides electron-rich π-systems, contrasting with thiophene (in ) or nitro-substituted phenyl (in ). Furan’s oxygen atom may improve solubility compared to sulfur-containing thiophene.
- Piperidine vs. Pyrrolidine: The piperidine moiety (6-membered ring) in the target compound offers conformational flexibility vs.
Pharmacological Potential (Inferred)
Biological Activity
The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure
The compound features a complex structure that combines a benzimidazole moiety with piperidine and pyrazole components, which are known for their pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that such compounds may exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound was tested against leukemia cell lines (K562, U937, HL60, Jurkat, and U266), showing significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The antimicrobial properties of related benzimidazole derivatives have also been documented. For example, derivatives containing furan and piperidine structures demonstrated varying degrees of antibacterial and antifungal activity:
- Antibacterial Activity : Compounds similar to the target compound exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria. Specific derivatives showed notable efficacy against pathogens such as E. coli and S. typhi with zones of inhibition measured in cm .
- Antifungal Activity : The same derivatives were tested against fungal species, yielding promising results in inhibiting growth .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | K562 | 5.0 | Significant inhibition |
| Compound B | U937 | 3.2 | High cytotoxicity |
| Compound C | HL60 | 4.5 | Moderate activity |
Table 2: Antimicrobial Activity Results
| Compound Code | Gram +ve Bacteria (Zone in cm) | Gram -ve Bacteria (Zone in cm) | Fungal Activity (Zone in cm) |
|---|---|---|---|
| 7a | 1.8 | 1.3 | 0.5 |
| 7b | 2.5 | 3.0 | 3.2 |
| 7c | 1.3 | 1.5 | - |
Case Studies
Several case studies have reported on the synthesis and biological evaluation of benzimidazole derivatives:
- Study on Anticancer Properties : A study conducted by Khan et al. evaluated various benzimidazole derivatives for their anticancer properties, with some compounds demonstrating significant activity against leukemia cell lines .
- Antimicrobial Evaluation : Another study focused on synthesizing piperidine-based benzimidazole derivatives, which were assessed for their antimicrobial efficacy against a range of bacterial and fungal strains, revealing promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
